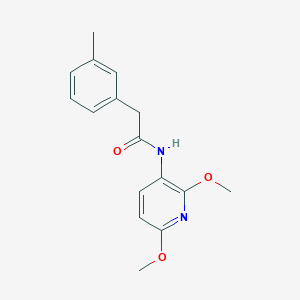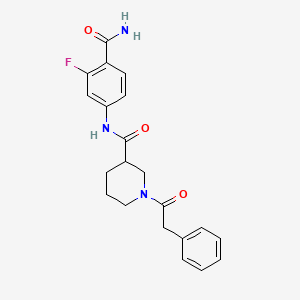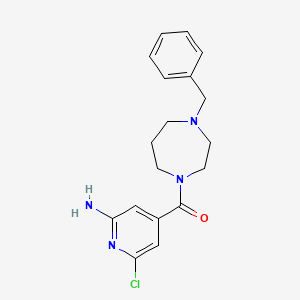![molecular formula C18H15FN4O2 B7130415 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide](/img/structure/B7130415.png)
2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated ketone under acidic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the benzamide moiety by reacting the fluorinated intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), diethylaminosulfur trifluoride (DAST)
Major Products
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Alcohol derivatives
Substitution: Substituted benzamides with different nucleophiles
Scientific Research Applications
2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving pyrazole and benzamide moieties.
Chemical Biology: The compound can serve as a tool for investigating the role of fluorinated benzamides in biological systems.
Industrial Applications: It may find use in the development of new materials and chemical processes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzoic acid
- 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzylamine
- 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzyl alcohol
Uniqueness
2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
2-fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-16-10-14(6-7-15(16)17(20)24)22-18(25)13-4-2-12(3-5-13)11-23-9-1-8-21-23/h1-10H,11H2,(H2,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXYPVHBLNGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7130339.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(6-propan-2-yloxypyridin-3-yl)methyl]urea](/img/structure/B7130346.png)
![1-Ethyl-3-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-propylurea](/img/structure/B7130349.png)
![1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea](/img/structure/B7130369.png)
![3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide](/img/structure/B7130373.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7130378.png)
![3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide](/img/structure/B7130386.png)
![2-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7130396.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B7130399.png)

![N-[1-[2-(azepan-1-yl)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-ethoxybenzamide](/img/structure/B7130402.png)



